N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenyl group, a diethylamino group, and an ethoxybenzamide group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorophenylacetonitrile with diethylamine to form the intermediate 2-(2-chlorophenyl)-2-(diethylamino)acetonitrile. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide
- N-[2-(diethylamino)ethyl]-4-ethoxybenzamide hydrochloride
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27ClN2O2 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C21H27ClN2O2/c1-4-24(5-2)20(18-12-7-8-13-19(18)22)15-23-21(25)16-10-9-11-17(14-16)26-6-3/h7-14,20H,4-6,15H2,1-3H3,(H,23,25) |
InChI Key |
OGUASRAWFKJTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC(=CC=C1)OCC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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